Pyrazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
Pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[4,3-d]pyrimidine-5,7-dione typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or using acid/base catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of this compound.
Scientific Research Applications
Pyrazolo[4,3-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives have shown potential as anticancer agents, particularly as CDK2 inhibitors.
Industry: Its derivatives are explored for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and inhibit its activity . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
Pyrazolo[4,3-d]pyrimidine-5,7-dione stands out due to its potent dual activity against various cancer cell lines and its ability to inhibit CDK2 with high specificity . This makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C5H2N4O2 |
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Molecular Weight |
150.10 g/mol |
IUPAC Name |
pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,8,10,11) |
InChI Key |
ZUQKVGGZSSJKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C1=NC(=O)NC2=O |
Origin of Product |
United States |
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